An In-Depth Technical Guide to 1-Benzyl-4-nitrosopiperazine: Chemical Properties and Structure
An In-Depth Technical Guide to 1-Benzyl-4-nitrosopiperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1-Benzyl-4-nitrosopiperazine. The information is presented to support research, development, and analytical activities involving this compound. All quantitative data has been summarized in clear, tabular formats for ease of comparison, and a detailed visualization of the molecular structure is provided.
Core Chemical and Physical Properties
1-Benzyl-4-nitrosopiperazine is a light tan solid organic compound.[1] Key identifying information and its primary physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 40675-45-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅N₃O | [1][2] |
| Molecular Weight | 205.26 g/mol | [1][2] |
| Appearance | Light Tan Solid | [1] |
| Melting Point | 56-58 °C | |
| Boiling Point | 148-150 °C at 2 Torr | |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | |
| Storage | Recommended at 2-8°C for long-term storage. | [2] |
Chemical Structure
The chemical structure of 1-Benzyl-4-nitrosopiperazine consists of a piperazine ring substituted at the 1-position with a benzyl group and at the 4-position with a nitroso group.
Caption: Chemical structure of 1-Benzyl-4-nitrosopiperazine.
Experimental Protocols
Synthesis of 1-Benzyl-4-nitrosopiperazine
The synthesis of 1-Benzyl-4-nitrosopiperazine can be conceptualized as a two-step process: the benzylation of piperazine to form 1-benzylpiperazine, followed by nitrosation.
Step 1: Synthesis of 1-Benzylpiperazine (Precursor)
A common method for the synthesis of 1-benzylpiperazine involves the reaction of piperazine with benzyl chloride.[4]
Caption: Workflow for the synthesis of 1-benzylpiperazine.
Methodology:
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Reaction Setup: In a suitable reaction vessel, dissolve piperazine in absolute ethanol.
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Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride dropwise at a controlled temperature (e.g., room temperature or slightly elevated).
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Reaction: Stir the mixture for a sufficient period to allow the reaction to go to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Filter the reaction mixture to remove any solid by-products.
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Make the filtrate alkaline by adding a solution of sodium hydroxide.
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Extract the aqueous layer multiple times with an organic solvent such as chloroform.
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Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate.
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Remove the solvent under reduced pressure.
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-
Purification: Purify the resulting crude product by vacuum distillation to obtain pure 1-benzylpiperazine.
Step 2: Nitrosation of 1-Benzylpiperazine
The final product, 1-Benzyl-4-nitrosopiperazine, is formed by the nitrosation of the secondary amine group on the piperazine ring of 1-benzylpiperazine. This is typically achieved using a nitrosating agent such as sodium nitrite in an acidic medium.[5]
Caption: Workflow for the nitrosation of 1-benzylpiperazine.
Methodology:
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Acidification: Dissolve 1-benzylpiperazine in a cooled aqueous solution of a mineral acid, such as hydrochloric acid.
-
Nitrosation: While maintaining a low temperature (typically 0-5 °C), add a solution of sodium nitrite in water dropwise to the stirred acidic solution of 1-benzylpiperazine.
-
Reaction: Continue stirring at a low temperature for a set period. Monitor the reaction for completion using TLC.
-
Work-up:
-
Carefully neutralize the reaction mixture.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude 1-Benzyl-4-nitrosopiperazine can be further purified by recrystallization or column chromatography.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of 1-Benzyl-4-nitrosopiperazine. A purity of 96.07% by HPLC has been reported for this compound.[2]
Proposed HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer). A gradient elution may be necessary for complex samples. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 1-Benzyl-4-nitrosopiperazine.
Proposed GC-MS Conditions:
| Parameter | Condition |
| GC Column | A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. |
| MS Interface Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of 1-Benzyl-4-nitrosopiperazine.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the range of δ 7.2-7.4 ppm corresponding to the protons of the benzyl group.
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Benzyl CH₂ Protons: A singlet or a multiplet around δ 3.5-4.5 ppm.
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Piperazine Ring Protons: Multiple signals in the range of δ 2.5-4.0 ppm, showing complex splitting patterns due to the restricted rotation around the N-N bond of the nitroso group and the chair conformation of the piperazine ring.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm).
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Benzyl CH₂ Carbon: A signal around δ 60-70 ppm.
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Piperazine Ring Carbons: Signals in the range of δ 40-60 ppm.
This guide provides a foundational understanding of the chemical properties, structure, and potential experimental methodologies for 1-Benzyl-4-nitrosopiperazine. Researchers are encouraged to use this information as a starting point and to perform appropriate validation for any developed methods.
